molecular formula C16H16N2O3 B2417164 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one CAS No. 1174850-34-0

2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one

Cat. No.: B2417164
CAS No.: 1174850-34-0
M. Wt: 284.315
InChI Key: YENXHECFUZHOBN-UHFFFAOYSA-N
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Description

2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a pyrazole ring substituted with ethyl and methyl groups, and a chromen-4-one moiety with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring through the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl iodide to introduce the ethyl group. The chromen-4-one moiety is then synthesized via the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions. The final step involves coupling the pyrazole and chromen-4-one intermediates through a condensation reaction, often catalyzed by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The chromen-4-one moiety can be reduced to a chromanol derivative.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, introducing different substituents at the available positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-oxo-4H-chromen-4-one.

    Reduction: Formation of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxychromanol.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
  • 3-ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride
  • 1-ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride
  • 3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Uniqueness

Compared to similar compounds, 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one is unique due to the presence of both the pyrazole and chromen-4-one moieties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities. Additionally, the hydroxyl group on the chromen-4-one moiety enhances its reactivity and potential for further chemical modifications.

Properties

IUPAC Name

2-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-4-18-10(3)13(9(2)17-18)16-15(20)14(19)11-7-5-6-8-12(11)21-16/h5-8,20H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENXHECFUZHOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C2=C(C(=O)C3=CC=CC=C3O2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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